molecular formula C21H28ClNO2 B1665777 3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride CAS No. 3098-65-5

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride

Cat. No. B1665777
CAS RN: 3098-65-5
M. Wt: 361.9 g/mol
InChI Key: KLGBXKGAWZWAIX-UHFFFAOYSA-N
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Description

Arpenal HCl is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.

Scientific Research Applications

Inhibition and Hydrolysis by Enzymes

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride, under the name Aprophen, has been studied for its interactions with enzymes. It is a potent reversible inhibitor and a poor substrate of human serum butyrylcholinesterase (BuChE) and rabbit liver carboxylesterases. Aprophen demonstrates complex mixed competitive noncompetitive inhibition kinetics with BuChE, showing that it has multiple binding sites for both substrate and inhibitor as well as positive cooperative ligand binding (Rush, Ralston & Wolfe, 1985).

Antimuscarinic and Bladder Activity

A study focused on the development of agents with similar properties to oxybutynin chloride, which contains a 3-(Diethylamino)propyl structure, found several potent antimuscarinics in this class. These compounds demonstrated a longer duration of activity than oxybutynin in a guinea pig cystometrogram model, indicating potential applications in treating neurogenic bladder symptoms (Carter et al., 1991).

Impurity Identification in Local Anesthetics

3-(Diethylamino)propyl compounds have been identified as impurities in the synthesis of local anesthetics like proparacaine hydrochloride. This discovery highlights the importance of quality control in pharmaceutical manufacturing (Yang et al., 2020).

Cytochrome P-450 Inhibition and Metabolism Studies

Another research focused on alpha-phenyl-alpha-propylbenzeneacetic acid 2-[diethylamino]-ethyl ester hydrochloride (SKF-525A), which is structurally related to 3-(Diethylamino)propyl compounds. This study provided insights into how SKF-525A affects the metabolism and toxicity of triphenyltin in mice, suggesting a broader applicability in understanding the metabolic pathways influenced by similar compounds (Ohhira, Matsui & Watanabe, 2000).

Biomedical Material Synthesis

3-(Diethylamino)propyl compounds have been used in the synthesis of potential materials for biomedical applications. For example, poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) was synthesized and analyzed for hydrolytic degradation, demonstrating its potential use in various biomedical applications (Amin et al., 2017).

Antiarrhythmic Drug Development

Publications have reviewed the design and synthesis of antiarrhythmic drugs like nibentan and niferidyl, which feature 3-(Diethylamino)propyl structures. These drugs have undergone pharmacological research and clinical trials, signifying their importance in cardiac therapeutics (Davydova, 2019).

properties

CAS RN

3098-65-5

Product Name

3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

3-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-11-17-24-21(23)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;1H

InChI Key

KLGBXKGAWZWAIX-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

arpenal
N-(3-diethylaminopropyl)-2,2-diphenylacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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